1-(チオフェン-2-イルカルボニル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

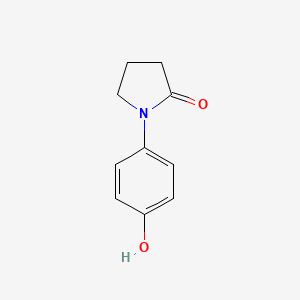

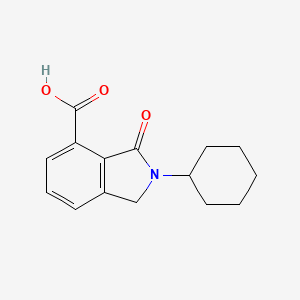

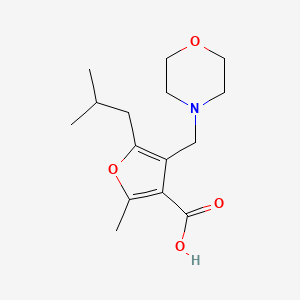

1-(Thien-2-ylcarbonyl)piperazine is a chemical compound that features a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. This compound is modified by the presence of a thienyl group (derived from thiophene) attached through a carbonyl functional group. The thienyl group is a sulfur-containing aromatic moiety that can significantly alter the chemical and biological properties of the molecule.

Synthesis Analysis

The synthesis of piperazine derivatives, including those with thienyl groups, typically involves multi-step chemical reactions. For instance, a novel series of piperazinylthienylpyridazine derivatives were prepared from 6-(thien-2-yl)-2H-pyridazin-3-one, which suggests that the thienyl group can be incorporated into the piperazine structure through the formation of pyridazine derivatives . The synthesis of related compounds often involves condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was achieved by reacting carbamimide with an aromatic acid in the presence of coupling agents .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structures of piperazinylthienylpyridazine derivatives were confirmed by 1H-NMR, IR, and MS data . X-ray diffraction studies can also provide detailed information about the crystal structure of these compounds, as demonstrated by the characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions due to the presence of multiple functional groups. The piperazine ring itself can act as a nucleophile in reactions with electrophiles. Additionally, the thienyl group can engage in electrophilic aromatic substitution reactions due to its aromatic nature. The synthesis of piperazine derivatives often involves reactions with isothiocyanates, acid chlorides, and aldehydes, as seen in the preparation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Thien-2-ylcarbonyl)piperazine derivatives are influenced by the presence of the thienyl group and the piperazine ring. These properties include solubility, melting point, and stability, which are essential for their potential biological applications. The biological activities of these compounds, such as anti-inflammatory, antibacterial, and antipsychotic activities, are often evaluated in vitro and in vivo. For instance, certain piperazinylthienylpyridazine derivatives showed anti-inflammatory activity against carrageenan-induced paw edema , and novel 1,3,4-thiadiazole amide derivatives containing piperazine exhibited inhibitory effects on bacterial strains .

科学的研究の応用

医薬品化学

ピペラジンは、創薬において3番目に一般的な窒素複素環としてランク付けされています . イマチニブ(グリーベックとしても販売されている)やシルデナフィル(バイアグラとして販売されている)などのいくつかのブロックバスター医薬品の重要な成分です . ピペラジンは、不安解消、抗ウイルス、心臓保護、抗がん、抗うつなど、さまざまな薬理作用を持つ薬剤に多く見られます .

創薬

ピペラジンの構造的多様性は限られており、ピペラジン含有薬剤の約80%は窒素位置のみに置換基を含んでいます . しかし、ピペラジン環の炭素原子のC–H官能基化において大きな進歩が見られました . これは、新規医薬品の発見のための新しい道を切り開く可能性があります。

定義された置換パターンの合成

ピペラジンベースのシンソンの化学反応性は、分子への挿入を容易にします . これにより、ピペラジンの定義された置換パターンを合成することができ、医薬品化学研究における幅広い用途のためのピペラジンツールボックスの成長するポートフォリオを拡大しています .

薬物動態的性質の最適化

ピペラジン部分は、多くの場合、最終分子の薬物動態的性質を最適化するための塩基性および親水性基として使用されます . 窒素原子の部位は水素結合ドナー/アクセプターとして働き、受容体との相互作用を調整するとともに、水溶性とバイオアベイラビリティを高めます .

薬理学的基を配置するための足場

ピペラジンは、標的巨大分子との相互作用における適切な位置に薬理学的基を配置するための足場として使用できます . これは、特に新しい薬剤の開発において役立ちます。

3Dジオメトリの調整

追加の窒素の存在により、6員環の遠位位置で3Dジオメトリを調整できます。これは、ピペラジンの最も近い6員環複素環類似体であるモルホリンやピペリジンでは容易に利用できません .

生化学分析

Biochemical Properties

1-(Thien-2-ylcarbonyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted for its potential in proteomics research . The nature of these interactions often involves binding to active sites of enzymes or proteins, thereby influencing their activity. This compound’s unique structure allows it to form stable complexes with biomolecules, which can modulate biochemical pathways and reactions.

Molecular Mechanism

At the molecular level, 1-(Thien-2-ylcarbonyl)piperazine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating specific genes. The compound’s ability to interact with enzymes and proteins at the molecular level is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Thien-2-ylcarbonyl)piperazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, its degradation products can also have significant biological activities. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of 1-(Thien-2-ylcarbonyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, in animal studies, specific dosage thresholds have been identified, beyond which the compound can cause neurotoxic symptoms and other adverse reactions .

Metabolic Pathways

1-(Thien-2-ylcarbonyl)piperazine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production, biosynthesis, and degradation processes .

Transport and Distribution

The transport and distribution of 1-(Thien-2-ylcarbonyl)piperazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biological effects .

Subcellular Localization

1-(Thien-2-ylcarbonyl)piperazine exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules within the cell .

特性

IUPAC Name |

piperazin-1-yl(thiophen-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11/h1-2,7,10H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKGMDPEGDZCTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355365 |

Source

|

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52063-83-9 |

Source

|

| Record name | 1-(thien-2-ylcarbonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B1300252.png)

![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid methyl ester](/img/structure/B1300259.png)

![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)

![3-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300270.png)

![N-[(1,5-dimethylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B1300278.png)